molecular formula C10H22N4 B1672427 Guanethidine sulfate CAS No. 645-43-2

Guanethidine sulfate

Cat. No.: B1672427
CAS No.: 645-43-2
M. Wt: 198.31 g/mol
InChI Key: ACGDKVXYNVEAGU-UHFFFAOYSA-N
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Description

Guanethidine sulfate is an organic sulfate salt composed of two molecules of guanethidine and one of sulfuric acid. It is primarily known for its role as an antihypertensive agent, reducing the release of catecholamines such as norepinephrine. This compound is transported across the sympathetic nerve membrane by the same mechanism that transports norepinephrine itself, and uptake is essential for the drug’s action .

Mechanism of Action

Target of Action

Guanethidine sulfate primarily targets post-ganglionic adrenergic nerves . These nerves play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions such as heart rate and blood pressure .

Mode of Action

This compound acts by inhibiting or interfering with the release and/or distribution of norepinephrine (NE) . It is transported across the sympathetic nerve membrane by the same mechanism that transports norepinephrine itself . Once guanethidine has entered the nerve, it is concentrated in transmitter vesicles, where it replaces norepinephrine .

Biochemical Pathways

This compound affects the biochemical pathway involving the release of norepinephrine from post-ganglionic adrenergic nerves . By inhibiting the release of norepinephrine, it interferes with the normal functioning of the sympathetic nervous system, leading to a decrease in blood pressure .

Pharmacokinetics

This compound is completely absorbed but undergoes significant first-pass metabolism by the liver . Only a fraction of the dose reaches the systemic circulation . It is metabolized in the liver to inactive metabolites and excreted in urine .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By preventing the release of norepinephrine at nerve endings, it causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues . This leads to a gradual depletion of norepinephrine stores in the nerve endings . Once inside the terminal, it blocks the release of norepinephrine in response to the arrival of an action potential .

Safety and Hazards

Guanethidine sulfate may be harmful if swallowed and may cause eye, skin, or respiratory system irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Guanethidine sulfate interacts with the norepinephrine transporter (NET) in the sympathetic nerve membrane . This interaction is essential for the drug’s action as it is transported across the sympathetic nerve membrane by the same mechanism that transports norepinephrine itself . Once inside the nerve, this compound is concentrated in transmitter vesicles, where it replaces norepinephrine .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It works by decreasing the heart rate and relaxing the blood vessels so that blood can flow more easily through the body . This action reduces the risks associated with high blood pressure, such as stroke, heart failure, or kidney failure .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Temporal Effects in Laboratory Settings

It is known that this compound’s action of reducing the release of catecholamines, such as norepinephrine, is essential for its antihypertensive effect .

Dosage Effects in Animal Models

It is known that this compound is used in the management of moderate and severe hypertension .

Metabolic Pathways

This compound is converted by the liver to three metabolites, which are excreted in the urine . These metabolites are pharmacologically less active than the parent compound .

Transport and Distribution

This compound is transported across the sympathetic nerve membrane by the same mechanism that transports norepinephrine itself . This uptake is essential for the drug’s action . Once inside the nerve, it is concentrated in transmitter vesicles .

Subcellular Localization

The subcellular localization of this compound is within the transmitter vesicles of the sympathetic nerve membrane . Here, it replaces norepinephrine, leading to a gradual depletion of norepinephrine stores in the nerve endings .

Chemical Reactions Analysis

Types of Reactions: Guanethidine sulfate undergoes various types of chemical reactions, including substitution reactions and guanylation reactions.

Common Reagents and Conditions: Common reagents used in these reactions include thiourea derivatives, S-methylisothiourea, and carbodiimides. The reactions often require metal catalysts and specific reaction conditions to proceed efficiently .

Major Products: The major products formed from these reactions are typically guanidine derivatives, which can be further modified for various applications .

Comparison with Similar Compounds

Uniqueness: Guanethidine sulfate is unique in its ability to be transported across the sympathetic nerve membrane by the same mechanism that transports norepinephrine, making its uptake essential for its action. This specific mechanism of action distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGDKVXYNVEAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1))
Record name Guanethidine [INN:BAN]
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DSSTOX Substance ID

DTXSID5023116
Record name Guanethidine
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Molecular Weight

198.31 g/mol
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Physical Description

Solid
Record name Guanethidine
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Solubility

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L
Record name Guanethidine
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Mechanism of Action

Guanethidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters to be concentrated within the transmitter vesicles in place of NE, leading to gradual depletion of NE stores in the nerve endings. Guanethidine at the nerve terminal blocks the release of noradrenaline in response to an action potential. In contrast to ganglionic blocking agents, Guanethidine suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, Guanethidine lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more., GUANETHIDINE MAY BE CONSIDERED REPRESENTATIVE OF DRUGS THAT DEPRESS FUNCTION OF POSTGANGLIONIC ADRENERGIC NERVES., RAPID IV INJECTION...PRODUCES...INITIAL RAPID FALL IN BLOOD PRESSURE ASSOC WITH INCR CARDIAC OUTPUT & DECR PERIPHERAL RESISTANCE; LATTER IS PROBABLY DUE TO TRANSIENT DIRECT ACTION OF DRUG ON RESISTANCE VESSELS. FALL IN BLOOD PRESSURE IS FOLLOWED BY HYPERTENSION..., MAJOR EFFECT...INHIBITION OF RESPONSES TO SYMPATHETIC ADRENERGIC NERVE ACTIVATION & TO INDIRECT-ACTING SYMPATHOMIMETIC AMINES. SINCE GUANETHIDINE ALSO SENSITIZES EFFECTOR CELLS TO CATECHOLAMINES, EFFECTIVE BLOCK MUST MEAN THAT AMT OF MEDIATOR RELEASED IS DRASTICALLY REDUCED. ...HAS CONSIDERABLE LOCAL ANESTHETIC ACTIVITY..., GUANETHIDINE APPARENTLY ACCUMULATES IN & DISPLACES NOREPINEPHRINE FROM INTRANEURONAL STORAGE GRANULES, & IS ITSELF RELEASED BY NERVE STIMULATION. THUS IT FITS DEFINITION OF "FALSE TRANSMITTER" BUT THIS MECHANISM APPEARS NOT TO BE RESPONSIBLE FOR ITS EFFECTS., For more Mechanism of Action (Complete) data for GUANETHIDINE (7 total), please visit the HSDB record page.
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CAS No.

55-65-2, 645-43-2
Record name Guanethidine
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Melting Point

276-281, 250 °C (sulfate salt)
Record name Guanethidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guanethidine sulfate
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Guanethidine sulfate
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Guanethidine sulfate
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Guanethidine sulfate
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Guanethidine sulfate
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Guanethidine sulfate

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